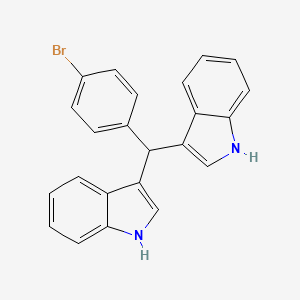

3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

Description

Properties

IUPAC Name |

3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGCBPXXSGYHFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) typically involves the condensation of indole with an aromatic aldehyde, in this case, 4-bromobenzaldehyde. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. A green synthesis approach involves using deep eutectic solvents and electrochemical methods, which offer mild reaction conditions and high yields .

Industrial Production Methods: Industrial production methods for bis(indolyl)methane derivatives often utilize metal catalysts to improve yield and reduce reaction times. Catalysts such as RuCl3, NiI2, and hydrated ferric sulfate have been reported to be effective .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis(indolyl)methane derivatives can undergo oxidation reactions, often resulting in the formation of quinonoid structures.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Quinonoid bis(indolyl)methanes.

Reduction: Dihydro bis(indolyl)methanes.

Substitution: Halogenated bis(indolyl)methanes.

Scientific Research Applications

Chemistry: Bis(indolyl)methane derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .

Biology: These compounds exhibit significant biological activities, including anticancer, antibacterial, antifungal, and antioxidant properties .

Medicine: In medicinal chemistry, bis(indolyl)methane derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and microbial infections .

Industry: In the industrial sector, these compounds are used in the development of dyes, pigments, and as intermediates in the synthesis of other complex molecules .

Mechanism of Action

The biological activity of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors, enzymes, and DNA, influencing cellular pathways and processes. For instance, it can inhibit enzymes like human carboxylesterase 2, which plays a role in drug metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(indolyl)methanes (BIMs) are structurally diverse, with properties modulated by substituents on the central aryl group. Below is a comparative analysis of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) and its analogs:

Table 1: Physical and Spectral Properties of BIM Derivatives

*N/R: Not reported in provided evidence.

Key Observations :

Substituent Effects on Melting Point (Mp) :

- Electron-withdrawing groups (e.g., nitro, bromo) generally reduce symmetry and weaken intermolecular forces, leading to lower mps (e.g., 75–76°C for 4-chloro vs. 210–211°C for 4-hydroxy). The hydroxyl group enhances hydrogen bonding, significantly increasing mp .

- Steric bulk, as in triphenylethylene-substituted BIMs (e.g., 36c in ), raises mps to 213.8–214.8°C due to rigid packing .

Spectral Variations :

- The methylene proton (CH) in ¹H NMR shifts depending on substituent electronic effects. Para-substituted bromine (δ 5.86) and chlorine (δ 5.87) show similar shifts, while ortho-bromine causes a downfield shift to δ 6.27 due to anisotropic effects .

- IR spectra consistently show NH stretches near 3400 cm⁻¹, but hydroxylated derivatives exhibit additional peaks at 3350 cm⁻¹ .

Synthetic Efficiency :

- Green methods (e.g., electrochemical synthesis) achieve high yields (89%) compared to conventional routes (57–83% in ). Catalyst-free and enzyme-mediated methods are emerging as sustainable alternatives .

Biological Activity

Overview

3,3'-((4-Bromophenyl)methylene)bis(1H-indole), with CAS Number 540729-21-3, is a compound belonging to the bis(indolyl)methane family. This class of compounds is known for its diverse biological activities due to the presence of two indole units connected via a methylene bridge to a substituted aromatic ring. The indole moiety is significant in natural products and pharmaceuticals, exhibiting various bioactivities including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with multiple molecular targets. The compound can bind to various receptors, enzymes, and DNA, influencing cellular pathways. Notably, it has shown potential in inhibiting enzymes such as human carboxylesterase 2, which is involved in drug metabolism.

Antimicrobial Activity

Research indicates that derivatives of bis(indolyl)methanes exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values for related compounds ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | TBD | TBD |

| Other derivatives | 0.22 - 0.25 | Staphylococcus aureus, Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has been shown to reduce the growth of cancer cell lines such as HOP-92 (lung), A498 (renal), and MDAMB-231 (breast) through mechanisms that may involve apoptosis induction and cell cycle arrest .

Case Study:

In a study conducted by Maciejewska et al., bis(indolyl)methanes were tested against several cancer cell lines, demonstrating significant cytotoxic effects. The results indicated that the presence of the bromophenyl group enhances the compound's reactivity towards carbon electrophiles, leading to improved biological activity .

Comparative Analysis

The unique electronic and steric properties imparted by the 4-bromophenyl group distinguish 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) from other similar compounds. For instance:

| Compound | Substituent | Notable Activity |

|---|---|---|

| 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) | 4-bromophenyl | Enhanced reactivity |

| 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 4-methoxyphenyl | Moderate activity |

| 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 4-chlorophenyl | Lower activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.